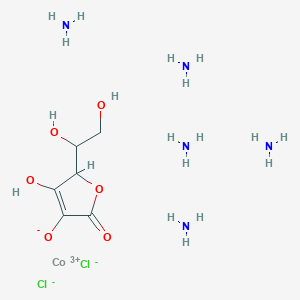![molecular formula C7H5ClO3S B1167202 2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one CAS No. 113817-64-4](/img/structure/B1167202.png)
2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one is a natural product found in Annona montana, Asimina parviflora, and other organisms with data available.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
- A study by Jeong, Kim, and Kang (1997) developed synthetic approaches for bicyclic compounds related to the target molecule, emphasizing the complexity and challenges in synthesizing such structures (Jeong, Kim, & Kang, 1997).
- Alves et al. (2001) investigated Diels–Alder reactions involving furans, which are structurally related to the target compound, providing insights into the chemical behavior and potential applications of such compounds (Alves et al., 2001).
Biological and Pharmacological Activities
- A study by Phutdhawong et al. (2019) explored the biological activities of furan derivatives, which can shed light on the potential biological implications of the target compound (Phutdhawong et al., 2019).
- The research by Manfredini et al. (2000) on novel antioxidant agents deriving from molecular combinations of vitamins C and E analogues involved furan derivatives, suggesting potential antioxidative properties for similar compounds (Manfredini et al., 2000).
Material Science and Polymer Chemistry
- Ray et al. (2018) conducted research on synthesizing bioacrylic polymers from dihydro-5-hydroxyl furan-2-one, demonstrating the applicability of furan derivatives in material science and polymer chemistry (Ray et al., 2018).
Food Chemistry and Maillard Reactions
- Frank and Hofmann (2000) examined the influence of carbohydrate moieties on chromophore formation during food-related Maillard reactions involving furan compounds, relevant to understanding the chemical behavior of the target compound in food chemistry (Frank & Hofmann, 2000).
Propriétés
Numéro CAS |
113817-64-4 |
|---|---|
Formule moléculaire |
C7H5ClO3S |
Poids moléculaire |
0 |
Nom IUPAC |
2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-31(38)33-23-24-34(42-33)32(39)22-21-29(36)18-15-14-16-19-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3 |
SMILES |
CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Synonymes |
goniothalamicin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Bicyclo[2.2.1]heptan-2-yl)-5-ethoxy-1H-1,2,3-triazole](/img/structure/B1167120.png)


![Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-](/img/structure/B1167132.png)